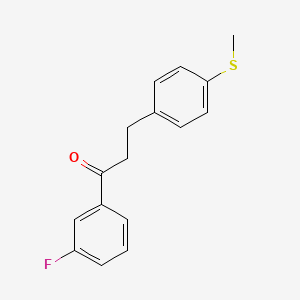

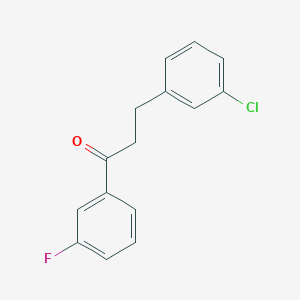

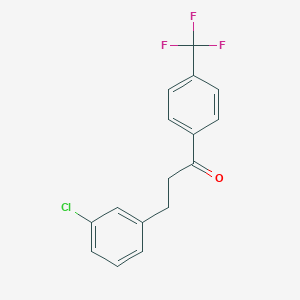

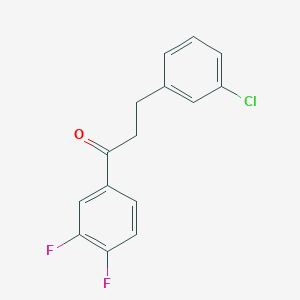

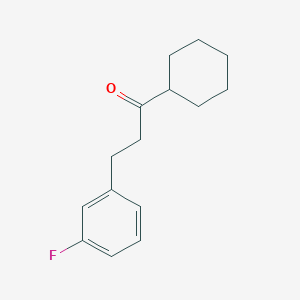

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone is a compound that can be inferred to have a cyclohexane ring with a 2-(3-fluorophenyl)ethyl ketone substituent. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds are discussed, which can provide insights into the chemistry of Cyclohexyl 2-(3-fluorophenyl)ethyl ketone.

Synthesis Analysis

The synthesis of related cyclohexane derivatives is well-documented. For instance, the synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one, a flavor component of coffee aroma, is achieved through selenium dioxide oxidation and subsequent hydrolysis and decarboxylation steps . Similarly, the synthesis of 2,4,6-cycloheptatrienyl ketones is reported using "umpolung" reagents and tropylium tetrafluoroborate, or by treatment of acid chloride with organomanganese iodides . These methods could potentially be adapted for the synthesis of Cyclohexyl 2-(3-fluorophenyl)ethyl ketone by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . This suggests that Cyclohexyl 2-(3-fluorophenyl)ethyl ketone could also exhibit specific crystallographic features and intramolecular interactions that could be elucidated through similar analytical methods.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives in various chemical reactions is highlighted in the literature. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols . Additionally, the [3 + 2] cycloaddition reaction of carbonyl ylides with ketones to yield spirocyclic dioxolane indolinones is described . These reactions demonstrate the potential reactivity of the ketone functional group in Cyclohexyl 2-(3-fluorophenyl)ethyl ketone, which could undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their functional groups and molecular structure. The synthesis of trifluoromethyl cyclohexyl compounds involves the formation of stable ketol intermediates and demonstrates the influence of fluorine substituents on the stability and reactivity of the compounds . The properties of Cyclohexyl 2-(3-fluorophenyl)ethyl ketone, such as boiling point, melting point, solubility, and reactivity, can be inferred to be affected by the presence of the fluorophenyl group and the ketone functionality.

Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Reactions

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone and related compounds have been extensively studied for their role in various synthesis processes and chemical reactions. A study by Uchiyama et al. (1998) explored the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols through the cyclization of related ketone oximes (Uchiyama, Ono, Hayashi, & Narasaka, 1998). Lanners et al. (2007) investigated the solvent- and structure-dependent regioselectivity in the boron-mediated aldol reaction of 2-(1,3-dioxolan-2-yl)ethyl ethyl ketones (Lanners, Norouzi‐Arasi, Khiri, & Hanquet, 2007).

2. Pharmaceutical Applications

In the pharmaceutical domain, Moghimi et al. (2014) synthesized 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, a ketamine derivative, showcasing the potential of these compounds in developing new pharmaceuticals (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

3. Material Science and Catalysis

In material science, Cox, Müller, and Swager (2011) detailed their work on the selective detection of cyclic ketones like cyclohexanone, a component of plasticized explosives, using thin films comprised of a conjugated polymer (Cox, Müller, & Swager, 2011). Saha and Streat (1998) explored the esterification of acetic acid with 2-(1-cyclohexenyl)cyclohexanone, demonstrating the potential use of cyclohexyl ketones in catalysis (Saha & Streat, 1998).

4. Environmental and Analytical Chemistry

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone derivatives also find applications in environmental and analytical chemistry. For instance, Wang et al. (2002) conducted a study on the selectivity of organic reactions on semiconductor surfaces, using multifunctional unsaturated ketones (Wang, Mui, Musgrave, & Bent, 2002).

Propiedades

IUPAC Name |

1-cyclohexyl-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXYOOYDSHFMRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644560 |

Source

|

| Record name | 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone | |

CAS RN |

898767-83-4 |

Source

|

| Record name | 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.